![molecular formula C14H24Cl2N4 B1678683 Quinelorane hydrochloride CAS No. 97548-97-5](/img/structure/B1678683.png)
Quinelorane hydrochloride
Overview
Description
Quinelorane hydrochloride is a drug that acts as a dopamine agonist for the D2 and D3 receptors . It was initially developed by Eli Lilly & Co .
Molecular Structure Analysis
The molecular formula of this compound is C14H24Cl2N4 . The InChIKey is WDEMLQIGYYLRRX-OWVUFADGSA-N . The average mass is 282.812 Da and the monoisotopic mass is 282.161133 Da .
Physical And Chemical Properties Analysis
Scientific Research Applications
Dopamine Receptor Agonist Research
Quinelorane hydrochloride is notably used in scientific research for its properties as a dopamine D3/D2 receptor agonist. In studies involving rodents, quinelorane has been used to investigate the functionality of dopamine receptors in various brain regions. For instance, Shilliam and Heidbreder (2003) observed the selectivity of quinelorane for dopamine D3 receptors, particularly in the shell subregion of the nucleus accumbens, suggesting its potential as a selective dopamine D3 receptor agonist (Shilliam & Heidbreder, 2003).
Interaction with Other Neurotransmitter Systems
Quinelorane's interactions with other neurotransmitter systems have also been a subject of research. For instance, Meschler et al. (2000) studied the interaction between cannabinoid and dopamine receptor systems in mice, using quinelorane as a representative of D2 dopamine agonists. They found that quinelorane could attenuate the motor dysfunction caused by the cannabinoid agonist levonantradol (Meschler et al., 2000).
Investigating Brain Function and Disorders
Quinelorane has been instrumental in research exploring the brain's function and various neurological disorders. Ireland et al. (2005) utilized quinelorane in pharmacological MRI studies to map patterns of neuronal activation induced by varying doses of this agonist, providing insights into the brain regions involved in dopamine-mediated behavior (Ireland et al., 2005).
Research on Sensorimotor Gating
Quinelorane's impact on sensorimotor gating, which is relevant to conditions like schizophrenia, has been a focus of some studies. Qu et al. (2008) examined its effect on prepulse inhibition of startle and ventral pallidal GABA efflux, contributing to the understanding of neural mechanisms underlying sensorimotor gating deficits (Qu et al., 2008).
Role in Gastrointestinal Physiology
In the context of gastrointestinal physiology, Glaser et al. (2003) explored how quinelorane influences bile duct secretion in rats, shedding light on the dopaminergic nervous system's role in modulating ductal secretion (Glaser et al., 2003).
Mechanism of Action
Target of Action
Quinelorane hydrochloride primarily targets the D2 receptor , a type of dopamine receptor . The D2 receptor is a G protein-coupled receptor that plays a significant role in the nervous system, endocrinology, and metabolic diseases .
Mode of Action
This compound acts as a dopamine agonist for the D2 and D3 receptors . As an agonist, it binds to these receptors and mimics the action of dopamine, a neurotransmitter that plays a crucial role in reward, motivation, and motor control .
Biochemical Pathways
This compound affects several biochemical pathways, including the cAMP signaling pathway , neuroactive ligand-receptor interaction , and the dopaminergic synapse . These pathways are involved in various physiological processes, including neurotransmission and signal transduction .
Pharmacokinetics
It is known that the compound is soluble up to 25 mm in water . This solubility suggests that it may have good bioavailability, but further studies are needed to confirm this.
Result of Action
The activation of D2 and D3 receptors by this compound can lead to various molecular and cellular effects. For instance, it can modulate the release of other neurotransmitters and influence neuronal firing rates . .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, its solubility suggests that it may be more effective in aqueous environments . Additionally, factors such as pH and temperature could potentially affect its stability and action.
Future Directions
properties
IUPAC Name |
(5aR,9aR)-6-propyl-5a,7,8,9,9a,10-hexahydro-5H-pyrido[2,3-g]quinazolin-2-amine;dihydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H22N4.2ClH/c1-2-5-18-6-3-4-10-7-12-11(8-13(10)18)9-16-14(15)17-12;;/h9-10,13H,2-8H2,1H3,(H2,15,16,17);2*1H/t10-,13-;;/m1../s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WDEMLQIGYYLRRX-OWVUFADGSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1CCCC2C1CC3=CN=C(N=C3C2)N.Cl.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCN1CCC[C@H]2[C@H]1CC3=CN=C(N=C3C2)N.Cl.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H24Cl2N4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60913869 | |
Record name | Quinelorane dihydrochloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60913869 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
319.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
97548-97-5 | |
Record name | Quinelorane hydrochloride [USAN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0097548975 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Quinelorane dihydrochloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60913869 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | QUINELORANE HYDROCHLORIDE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/JT5527J55O | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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